Ethyl 2-(azetidin-3-yl)propanoate
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Overview
Description
Ethyl 2-(azetidin-3-yl)propanoate is an organic compound that belongs to the class of esters It features a four-membered azetidine ring, which is known for its significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(azetidin-3-yl)propanoate typically involves the reaction of azetidine derivatives with ethyl propanoate under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidine, followed by nucleophilic substitution with ethyl propanoate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides, under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Ethyl 2-(azetidin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, especially those targeting neurological disorders.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(azetidin-3-yl)propanoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The azetidine ring’s strain can facilitate its binding to biological targets, enhancing its efficacy.
Comparison with Similar Compounds
Ethyl 2-(azetidin-3-yl)acetate: Similar structure but with an acetate group instead of a propanoate.
Methyl 2-(azetidin-3-yl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(azetidin-3-yl)butanoate: Similar structure but with a butanoate group instead of a propanoate.
Uniqueness: this compound is unique due to its specific ester group, which influences its reactivity and potential applications. The propanoate group provides distinct steric and electronic properties compared to other similar compounds, making it suitable for specific synthetic and medicinal applications.
Properties
IUPAC Name |
ethyl 2-(azetidin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)6(2)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJUGERFOWCYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1CNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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